1,1'-[Ethane-1,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one)
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Overview
Description
1,1’-[Ethane-1,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one) is an organic compound with a complex structure that includes two phenyl rings connected by an ethane bridge, each phenyl ring further bonded to a 2-methylpropan-1-one group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Ethane-1,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one) typically involves a multi-step process. One common method is the condensation reaction between 4,4’-dihydroxybenzophenone and 1,2-dibromoethane in the presence of a base, followed by the addition of 2-methylpropan-1-one groups through a Friedel-Crafts acylation reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as aluminum chloride in the Friedel-Crafts acylation step can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1,1’-[Ethane-1,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1,1’-[Ethane-1,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1,1’-[Ethane-1,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one) involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function. This interaction can modulate various biochemical pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,1’-[Ethane-1,2-diyldi(4,1-phenylene)]bis(2-phenylethan-1-one): Similar structure but with phenylethanone groups instead of methylpropanone groups.
1,1’-[Ethane-1,2-diyldi(4,1-phenylene)]bis(2-hydroxy-2-methylpropan-1-one): Contains hydroxy groups, leading to different chemical properties.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industry .
Properties
CAS No. |
649757-86-8 |
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Molecular Formula |
C22H26O2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-methyl-1-[4-[2-[4-(2-methylpropanoyl)phenyl]ethyl]phenyl]propan-1-one |
InChI |
InChI=1S/C22H26O2/c1-15(2)21(23)19-11-7-17(8-12-19)5-6-18-9-13-20(14-10-18)22(24)16(3)4/h7-16H,5-6H2,1-4H3 |
InChI Key |
XNNBZJZLHOPMCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(=O)C(C)C |
Origin of Product |
United States |
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